molecular formula C24H40O3 B157407 2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol CAS No. 83003-12-7

2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

Cat. No. B157407
CAS RN: 83003-12-7
M. Wt: 376.6 g/mol
InChI Key: YNZFFALZMRAPHQ-SYYKKAFVSA-N
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Description

This compound is also known as CP-55,940 . It belongs to the group of synthetic cannabinoids and acts as a synthetic cannabinoid receptor agonist .


Molecular Structure Analysis

The molecular formula of this compound is C24H40O3 . It has a molecular weight of 376.5726 g/mol . The InChI Key for this compound is YNZFFALZMRAPHQ-SYYKKAFVSA-N .


Physical And Chemical Properties Analysis

The molecular mass of this compound is 376.573 g·mol−1 . It has a heat of formation of -809.6 ± 16.7 kJ·mol−1 . The dipole moment is 3.25 ± 1.08 D . The volume is 520.35 Å3 and the surface area is 444.98 Å2 .

properties

IUPAC Name

2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZFFALZMRAPHQ-SYYKKAFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](CC[C@H]2CCCO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017713, DTXSID80875516
Record name (+/-)-CP 55,940
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

CAS RN

83002-04-4, 83003-12-7
Record name 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83002-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CP 55940
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083002044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CP 55940
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083003127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-CP 55,940
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-55940
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFY70972J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CP-55940, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YX8JK1BQG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Reactant of Route 2
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2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Reactant of Route 3
2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Reactant of Route 4
2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Reactant of Route 5
2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
Reactant of Route 6
2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

Q & A

A: CP55940 is a potent synthetic agonist of cannabinoid receptors, primarily targeting the CB1 receptor subtype []. Binding to CB1 receptors, which are predominantly found in the central and peripheral nervous system, leads to the activation of various signaling pathways. This activation results in a range of pharmacological effects, including antinociception, hypothermia, and changes in locomotor activity [, , ].

A: While specific SAR studies for CP55940 are limited within the provided texts, it is known that structural modifications to cannabinoid ligands can significantly impact their activity, potency, and selectivity for CB1 and CB2 receptors. For instance, research suggests that higher efficacy at the μ-opioid receptor enhances the antinociceptive effects observed when combining μ-opioid receptor agonists with cannabinoid receptor agonists like CP55940 []. This highlights the interconnectedness of these receptor systems and the importance of considering efficacy profiles when designing combination therapies.

A: Yes, CP55940 has demonstrated efficacy in both in vitro and in vivo settings. For example, in studies using guinea pig trachea, CP55940 effectively reduced TNF-α-enhanced nerve-evoked contractions, indicating its potential as a bronchodilator []. In rodent models of pain, CP55940 consistently demonstrates potent antinociceptive effects [, , ]. Additionally, studies in rhesus monkeys have confirmed its antinociceptive properties and further explored its interactions with opioid receptor agonists [, ].

A: While considered a valuable pharmacological tool, CP55940's potential for adverse effects is acknowledged. For instance, it can produce hypothermia in rats, a finding consistent with the known effects of cannabinoid receptor agonists [, ]. Further research is essential to thoroughly evaluate the safety profile of CP55940, particularly with long-term use.

A: The provided research does mention other cannabinoid receptor agonists, such as WIN 55,212, Δ9-tetrahydrocannabinol (Δ9-THC), and tetrahydrocannabivarin, which exhibit overlapping but distinct pharmacological profiles compared to CP55940 [, ]. These compounds serve as valuable research tools and potential alternatives depending on the specific research question or therapeutic target.

A: While specific historical milestones are not explicitly mentioned, the research highlights CP55940's significance in advancing our understanding of cannabinoid receptor pharmacology and its potential therapeutic applications, particularly in pain management [, , ]. Ongoing research continues to unravel the complexities of this compound and its role in modulating various physiological processes.

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